Enhanced Lipophilicity (LogP) Due to the Trifluoromethyl Group
The introduction of the -CF3 group on the pyridazine scaffold is a primary driver for enhanced lipophilicity compared to unsubstituted pyridazine-3-carbonitrile. While precise experimental logP data for the target compound is not available in public literature, computational predictions and class-level data from structurally related compounds provide a strong basis for this differentiation [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | Predicted logP value of approximately -0.29, based on a computational prediction for a related pyridazine-carbonitrile [1] |
| Comparator Or Baseline | Unsubstituted pyridazine-3-carbonitrile; while its logP is not reported, its lower molecular weight and lack of fluorine suggest significantly lower lipophilicity. |
| Quantified Difference | The CF3 group increases logP by an estimated 0.5 to 1.0 log units compared to the non-fluorinated analog, a trend well-documented in medicinal chemistry for fluorine substitution [2]. |
| Conditions | Computational model (ChemExper), predicted logP [1] |
Why This Matters
Increased lipophilicity directly correlates with enhanced membrane permeability and bioavailability, a critical parameter for selecting a more 'drug-like' starting scaffold.
- [1] ChemExper. (n.d.). Chemical Directory entry for a related pyridazine carbonitrile, showing predicted logP. View Source
- [2] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
